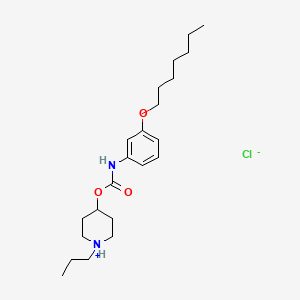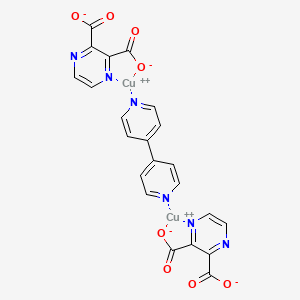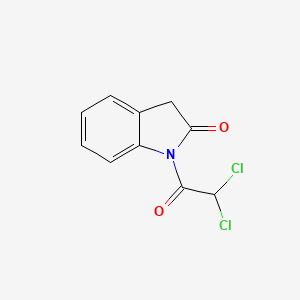
1-(2,2-Dichloro-acetyl)-1,3-dihydro-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dichloro-acetyl)-1,3-dihydro-indol-2-one is an organic compound with a unique structure that includes an indole ring substituted with a dichloroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dichloro-acetyl)-1,3-dihydro-indol-2-one typically involves the reaction of indole derivatives with dichloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: Indole derivative and dichloroacetyl chloride.
Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Purification: The product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to handle the exothermic nature of the reaction more efficiently. The use of automated systems for monitoring and controlling the reaction parameters can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dichloro-acetyl)-1,3-dihydro-indol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The dichloroacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of indole derivatives and dichloroacetic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the dichloroacetyl group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can facilitate hydrolysis.
Major Products
Substitution: Substituted indole derivatives.
Oxidation: Oxidized indole products.
Reduction: Reduced indole derivatives.
Hydrolysis: Indole derivatives and dichloroacetic acid.
Scientific Research Applications
1-(2,2-Dichloro-acetyl)-1,3-dihydro-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,2-Dichloro-acetyl)-1,3-dihydro-indol-2-one involves its interaction with various molecular targets. The dichloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, thereby exerting its biological effects. The indole ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its activity.
Comparison with Similar Compounds
1-(2,2-Dichloro-acetyl)-1,3-dihydro-indol-2-one can be compared with other indole derivatives and dichloroacetyl compounds:
Similar Compounds: Indole-3-acetic acid, 1-(2,2-Dichloro-acetyl)-1,3-dihydro-isoindol-2-one, and 1-(2,2-Dichloro-acetyl)-1,3-dihydro-benzofuran-2-one.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C10H7Cl2NO2 |
|---|---|
Molecular Weight |
244.07 g/mol |
IUPAC Name |
1-(2,2-dichloroacetyl)-3H-indol-2-one |
InChI |
InChI=1S/C10H7Cl2NO2/c11-9(12)10(15)13-7-4-2-1-3-6(7)5-8(13)14/h1-4,9H,5H2 |
InChI Key |
MAYDTQJAJFUYPN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


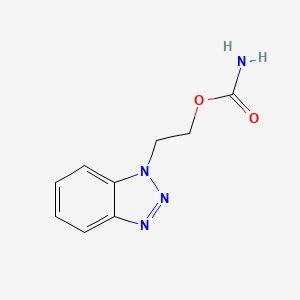
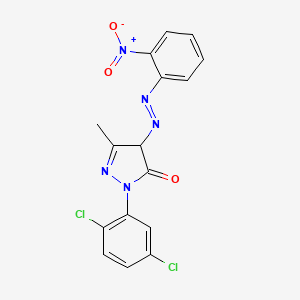
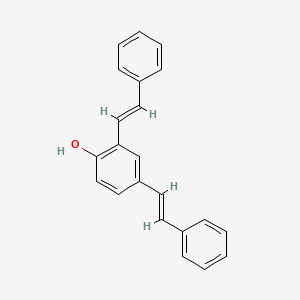
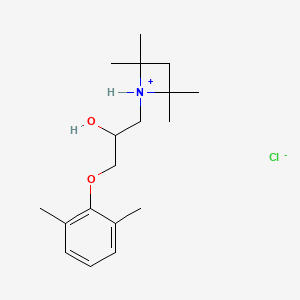
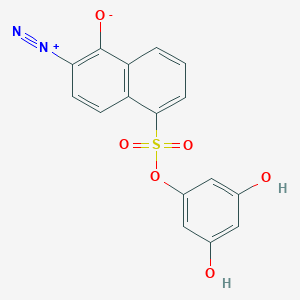
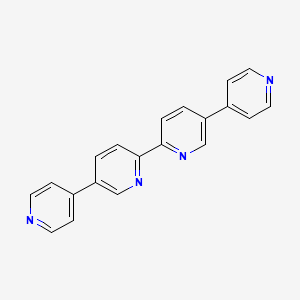
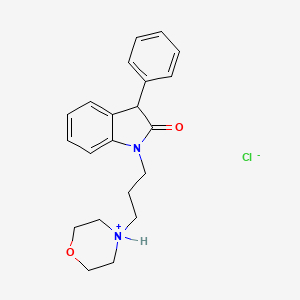
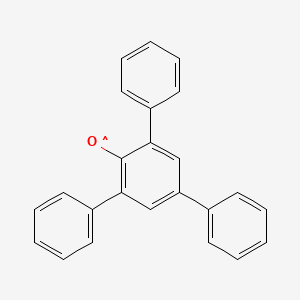

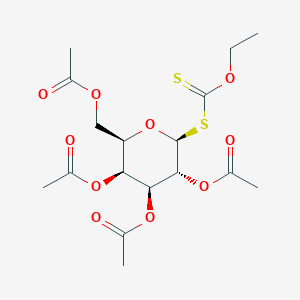
![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)
